2-Methyl-6-{6-phenyl-2-azaspiro[3.3]heptane-2-carbonyl}-2,3-dihydropyridazin-3-one
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Overview
Description
2-Methyl-6-{6-phenyl-2-azaspiro[33]heptane-2-carbonyl}-2,3-dihydropyridazin-3-one is a complex organic compound featuring a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-{6-phenyl-2-azaspiro[3.3]heptane-2-carbonyl}-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core and subsequent functionalization to introduce the desired substituents. Common reagents used in these reactions include p-toluenesulfonamide, magnesium turnings, and oxalic acid .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-{6-phenyl-2-azaspiro[3.3]heptane-2-carbonyl}-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
2-Methyl-6-{6-phenyl-2-azaspiro[3.3]heptane-2-carbonyl}-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Methyl-6-{6-phenyl-2-azaspiro[3.3]heptane-2-carbonyl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or material properties. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: A structurally related compound with different functional groups.
2-Azaspiro[3.3]heptane-derived amino acids: Compounds with similar spirocyclic cores but different substituents
Uniqueness
2-Methyl-6-{6-phenyl-2-azaspiro[3.3]heptane-2-carbonyl}-2,3-dihydropyridazin-3-one is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-methyl-6-(6-phenyl-2-azaspiro[3.3]heptane-2-carbonyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-20-16(22)8-7-15(19-20)17(23)21-11-18(12-21)9-14(10-18)13-5-3-2-4-6-13/h2-8,14H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXRNRQCOUHEQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CC3(C2)CC(C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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